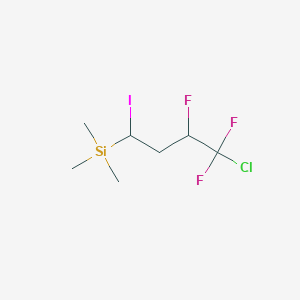
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a trimethyl group and a butyl chain substituted with chlorine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylchlorosilaneThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by silylation reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the design of new drugs and therapeutic agents, particularly those targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its interaction with specific molecular targets. The presence of halogen atoms and the trimethylsilyl group can influence its reactivity and binding affinity to various substrates. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the butyl chain and halogen substitutions.
Trimethylsilyl Iodide: Contains iodine but lacks the butyl chain and other halogen atoms.
(4-Chloro-3,4,4-trifluorobutyl)(trimethyl)silane: Similar but without the iodine atom.
Uniqueness
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to the combination of halogen atoms and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89608-34-4 |
|---|---|
Molecular Formula |
C7H13ClF3ISi |
Molecular Weight |
344.61 g/mol |
IUPAC Name |
(4-chloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H13ClF3ISi/c1-13(2,3)6(12)4-5(9)7(8,10)11/h5-6H,4H2,1-3H3 |
InChI Key |
UZUUFIAUFUKUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(C(F)(F)Cl)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
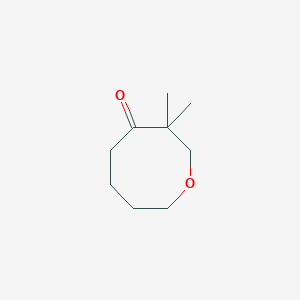
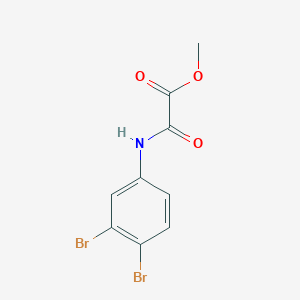
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
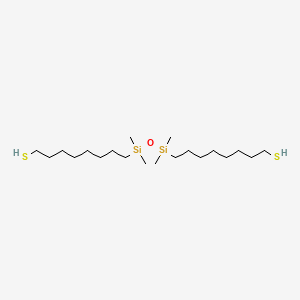
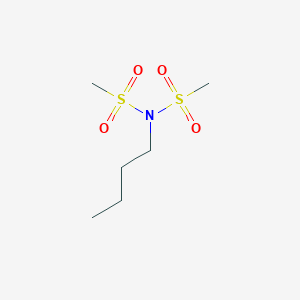
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

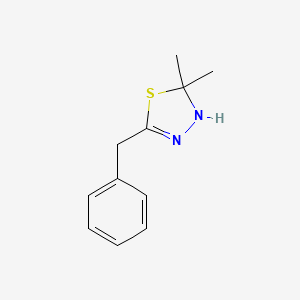

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
